molecular formula C17H24F3N3O5 B12986539 N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide CAS No. 1638759-84-8

N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide

Cat. No.: B12986539
CAS No.: 1638759-84-8
M. Wt: 407.4 g/mol
InChI Key: IRRDZDGFSALBPA-UHFFFAOYSA-N
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Description

N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of morpholines. This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide
  • N-(2-((2-Hydroxy-3-(4-methoxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide

Uniqueness

The presence of the trifluoromethoxy group in N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide distinguishes it from similar compounds. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

CAS No.

1638759-84-8

Molecular Formula

C17H24F3N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-[[2-hydroxy-3-[4-(trifluoromethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C17H24F3N3O5/c18-17(19,20)28-15-3-1-14(2-4-15)27-12-13(24)11-21-5-6-22-16(25)23-7-9-26-10-8-23/h1-4,13,21,24H,5-12H2,(H,22,25)

InChI Key

IRRDZDGFSALBPA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

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